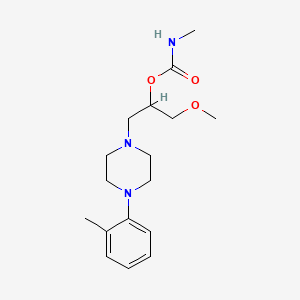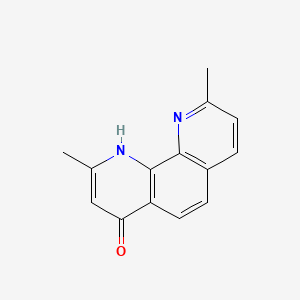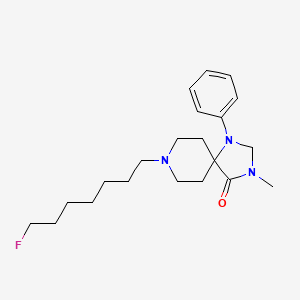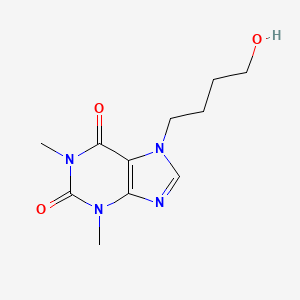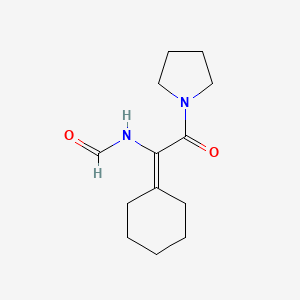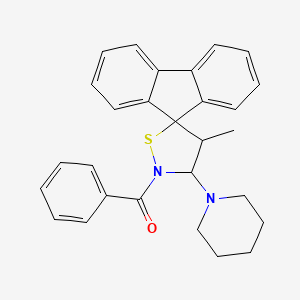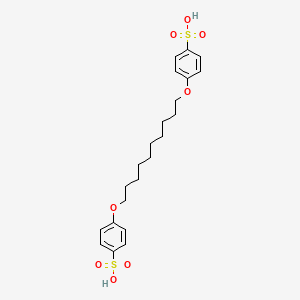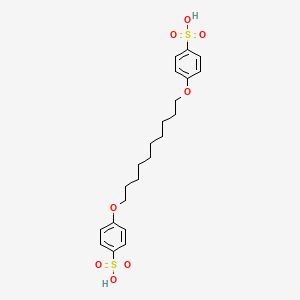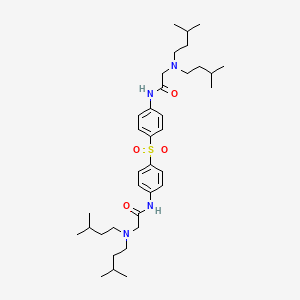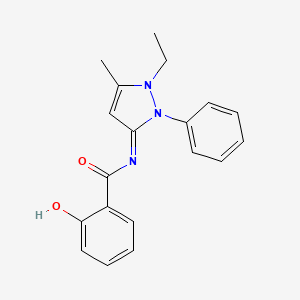
N-(2-Ethyl-3-methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Ethyl-3-methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide is a compound that belongs to the class of pyrazolines, which are five-membered heterocyclic compounds containing two nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-3-methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. The reaction is carried out under solvent-free conditions, which makes it an environmentally friendly approach. The reaction conditions include heating the mixture at a temperature range of 0-78°C for 1-16 hours, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable solvent-free reactions, which are advantageous due to their simplicity and minimal environmental impact. The use of metal-free catalysts and green solvents further enhances the sustainability of the production process .
化学反応の分析
Types of Reactions
N-(2-Ethyl-3-methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include phenyl hydrazine, ethyl acetoacetate, and various oxidizing and reducing agents. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions include pyrazolone and pyrazoline derivatives, which have significant biological and pharmacological activities .
科学的研究の応用
N-(2-Ethyl-3-methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide has a wide range of scientific research applications, including:
作用機序
The mechanism of action of N-(2-Ethyl-3-methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide involves its interaction with various molecular targets and pathways. The compound exhibits its effects through the inhibition of specific enzymes and the modulation of signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways are still under investigation, but it is known to activate autophagy proteins and induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazoline and pyrazolone derivatives, such as:
- 1-Phenyl-3-methyl-5-pyrazolone (Edaravone)
- 3-Methyl-1-phenyl-2-pyrazoline-5-one
- 5-Amino-3-methyl-1-phenylpyrazole
Uniqueness
N-(2-Ethyl-3-methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
特性
CAS番号 |
96935-35-2 |
|---|---|
分子式 |
C19H19N3O2 |
分子量 |
321.4 g/mol |
IUPAC名 |
N-(1-ethyl-5-methyl-2-phenylpyrazol-3-ylidene)-2-hydroxybenzamide |
InChI |
InChI=1S/C19H19N3O2/c1-3-21-14(2)13-18(22(21)15-9-5-4-6-10-15)20-19(24)16-11-7-8-12-17(16)23/h4-13,23H,3H2,1-2H3 |
InChIキー |
VNCOWZFHARHZND-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=CC(=NC(=O)C2=CC=CC=C2O)N1C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



